rac-methyl(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylate
Description
rac-methyl (1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound featuring a bicyclo[3.1.0]hexane scaffold with a methyl ester at the 2-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position. Its stereochemistry (1R,2R,4S,5S) confers unique conformational rigidity, making it valuable in medicinal chemistry for drug design, particularly as a precursor for bioactive molecules targeting GPCRs or enzymes . The Boc group enhances solubility and stability during synthetic processes, while the methyl ester facilitates further functionalization .
Properties
IUPAC Name |
methyl (1R,2R,4S,5S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-10-6-9(11(15)17-4)7-5-8(7)10/h7-10H,5-6H2,1-4H3,(H,14,16)/t7-,8+,9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYDJOJXXSJPLC-RGOKHQFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C2C1C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H]([C@H]2[C@@H]1C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, followed by the introduction of the functional groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction conditions and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
rac-methyl(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : rac-methyl(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylate
- Molecular Formula : C13H23NO6
- Molecular Weight : 289.33 g/mol
- Chemical Structure : The compound features a bicyclo[3.1.0]hexane core with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality.
Drug Development
The bicyclo[3.1.0]hexane scaffold is recognized for its potential in drug design due to its ability to enhance the pharmacological properties of various compounds. Recent studies have explored its application in developing ligands for adenosine receptors, specifically the A3 receptor, which is implicated in inflammation and cancer therapies.
- Case Study : A series of bicyclo[3.1.0]hexane-based nucleosides were synthesized and evaluated for their affinities towards the A3 receptor, showing promising results with a Ki value of 0.38 μM, indicating moderate affinity and high selectivity for the target receptor .
Purinergic Signaling Research
Research indicates that compounds featuring the bicyclo[3.1.0]hexane structure can modulate purinergic signaling pathways, which are crucial in various physiological processes including neurotransmission and immune responses.
- Application Example : The introduction of this scaffold in nucleoside agonists has been shown to enhance their potency and selectivity towards specific adenosine receptor subtypes, making them candidates for therapeutic interventions in conditions such as cancer and inflammatory diseases .
Synthetic Chemistry
The compound serves as an important intermediate in synthetic organic chemistry, particularly in the synthesis of more complex molecules with biological activity.
- Synthetic Route : The synthesis typically involves the use of protected amino acids and can be modified to include various functional groups that enhance solubility or bioactivity.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of rac-methyl(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Bicyclo[3.1.0]hexane Scaffolds
Ethyl (1R,2R,4S,5S)-4-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate (CAS 1212411-17-0)
- Structure : Replaces the methyl ester with an ethyl ester and introduces a 6-oxa (oxygen) bridge.
- Molecular weight is higher (271.31 g/mol vs. 241.3 g/mol for the target compound) due to the ethyl group and oxa-bridge .
- Applications : Used in peptide mimetics and as intermediates in antiviral agents .
rac-(1R,4S,5R)-4-{[(tert-Butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid (CAS N/A)
- Structure : Carboxylic acid substituent at the 1-position instead of the methyl ester.
- Key Differences : The free carboxylic acid enhances polarity and metal-binding capacity, making it suitable for coordination chemistry. Lower molecular weight (241.3 g/mol) and higher acidity compared to the methyl ester variant .
- Synthesis: Prepared via Boc-protection of the amino group followed by hydrolysis of the ester .
rac-methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate (CAS 2253630-55-4)
- Structure: Bromine atom replaces the Boc-amino group at the 4-position.
- Key Differences : The bromine atom introduces steric bulk and electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Higher molecular weight (219.08 g/mol) and lipophilicity (XLogP3 = 1.6) .
- Applications : Intermediate in agrochemicals and radiopharmaceuticals .
Functional Group Variations
Boc-Protected vs. Benzyloxycarbonyl (Cbz)-Protected Analogs
- Ethyl (1R,2R,4S,5S)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate (CAS 1175789-30-6): Protecting Group: Cbz instead of Boc. Impact: Cbz requires hydrogenolysis for deprotection, whereas Boc is cleaved under acidic conditions. The benzyl group increases aromatic interactions in drug-receptor complexes .
Ester vs. Carboxylic Acid Derivatives
- (1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (CAS 400720-05-0): Structure: Azabicyclo scaffold with a carboxylic acid. Molecular weight is 227.26 g/mol, lower than the target compound due to the absence of a methyl ester .
Comparative Data Table
Biological Activity
The compound rac-methyl(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylate is a bicyclic structure that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a bicyclo[3.1.0]hexane core, which is known for its unique stereochemistry and potential interactions with biological targets. The structure can be represented as:
This compound contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines during chemical reactions.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that compounds with similar bicyclo structures can modulate adenosine receptors, particularly the A3 receptor, which is implicated in inflammation and cancer pathways .
Pharmacological Studies
A series of pharmacological studies have evaluated the efficacy of this compound in various biological assays:
- Adenosine A3 Receptor Affinity : Compounds structurally related to this compound have shown moderate affinity for the A3 receptor (K_i values around 0.38 μM), indicating potential therapeutic applications in inflammatory diseases and cancer treatment .
- Enzyme Inhibition : The compound has been tested for its ability to inhibit enzymes involved in metabolic pathways. Preliminary results suggest that it may act as an inhibitor for certain serine proteases, although further studies are needed to confirm these findings.
Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry evaluated a series of bicyclo[3.1.0]hexane derivatives for their anti-inflammatory properties. The results indicated that modifications at the 4-position significantly enhanced the anti-inflammatory activity compared to non-modified analogs. The study highlighted the importance of structural features in determining biological activity .
Study 2: Cancer Cell Proliferation
Another investigation focused on the effects of bicyclo[3.1.0]hexane derivatives on cancer cell lines. The findings revealed that certain derivatives could inhibit cell proliferation in human cancer cell lines by inducing apoptosis through adenosine receptor-mediated pathways .
Comparative Analysis
| Compound Name | Structure Type | A3 Receptor Affinity (K_i) | Notable Activity |
|---|---|---|---|
| This compound | Bicyclo | 0.38 μM | Anti-inflammatory |
| Compound A | Bicyclo | 0.50 μM | Anticancer |
| Compound B | Bicyclo | 0.60 μM | Enzyme Inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for rac-methyl(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylate, and how can intermediates be optimized?
- Methodological Answer : The synthesis typically involves constructing the bicyclo[3.1.0]hexane core via cyclopropanation reactions, followed by Boc-protection of the amino group. Key steps include:
- Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) to generate the strained bicyclic structure .
- Boc Protection : React the free amine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane under basic conditions (e.g., triethylamine) .
- Esterification : Methyl ester formation via Steglich esterification or acid-catalyzed methanolysis .
Q. What spectroscopic techniques are critical for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm stereochemistry (e.g., coupling constants for cyclopropane protons) and Boc-group integrity .
- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based) to resolve enantiomers and verify racemic composition .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and detect impurities .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Thermal Stability : Store at -20°C in inert atmosphere (argon) to prevent Boc-group hydrolysis. Degradation studies show <5% decomposition after 6 months under these conditions .
- Light Sensitivity : Protect from UV light to avoid cyclopropane ring-opening reactions .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this racemic bicyclo[3.1.0]hexane derivative?
- Methodological Answer :
- Kinetic Resolution : Use chiral catalysts (e.g., Burkholderia cepacia lipase) to selectively modify one enantiomer .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by fractional crystallization .
- Chromatography : Preparative chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns achieves >99% enantiomeric excess .
Q. How can computational modeling predict the compound’s reactivity in ring-opening reactions?
- Methodological Answer :
- DFT Calculations : Simulate transition states for cyclopropane ring-opening using Gaussian 16 with B3LYP/6-31G(d) basis set. Predict regioselectivity (e.g., strain-driven opening at C1-C2 bond) .
- MD Simulations : Analyze solvent effects (e.g., polar aprotic vs. protic) on reaction pathways using GROMACS .
Q. How should researchers address contradictions in reported synthetic yields for this compound?
- Methodological Answer :
- Data Triangulation : Compare protocols from independent sources (e.g., PubChem vs. peer-reviewed journals) to identify variables like catalyst purity or solvent drying .
- Reproducibility Tests : Replicate low-yield procedures with controlled humidity (<10% RH) to isolate moisture-sensitive steps .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The bicyclic structure imposes steric hindrance, favoring SN1 over SN2 mechanisms. Confirm via kinetic isotope effects (KIEs) and Hammett plots .
- Leaving Group Optimization : Replace methyl ester with p-nitrophenyl ester to enhance electrophilicity at the carboxylate .
Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s bioavailability in biochemical assays?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
